
Antibacterial agent 193
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It exhibits significant antibacterial activity against the plant pathogen Rhizoctonia solani, with an IC50 value of 5.25 μg/mL . This compound is part of a broader class of antibacterial agents designed to combat bacterial infections, particularly those caused by drug-resistant bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 193 involves the derivatization of spiromarone AThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process would also involve rigorous purification steps to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 193 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Antibacterial agent 193 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial activity and to develop new antibacterial agents.
Biology: It is used to investigate the effects of antibacterial agents on bacterial cell structures and functions.
Medicine: It has potential therapeutic applications in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of antibacterial coatings and materials to prevent bacterial contamination and infection
Mecanismo De Acción
The mechanism of action of antibacterial agent 193 involves targeting bacterial cell membranes and disrupting their integrity. This leads to the leakage of cellular contents and eventual cell death. The compound also interferes with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth .
Comparación Con Compuestos Similares
Spiromarone A: The parent compound of antibacterial agent 193, known for its antibacterial properties.
Guignardin A: Another derivative with similar antibacterial activity.
Palmarumycin B9: A related compound with comparable antibacterial effects.
Uniqueness: this compound stands out due to its specific activity against Rhizoctonia solani and its relatively low IC50 value, indicating high potency. Its unique monobenzene structure also differentiates it from other similar compounds, providing distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C23H18O4 |
|---|---|
Peso molecular |
358.4 g/mol |
InChI |
InChI=1S/C23H18O4/c24-16-9-5-8-15-20(16)21(25)22(12-1-2-13-22)23(15)26-17-10-3-6-14-7-4-11-18(27-23)19(14)17/h1-11,21,24-25H,12-13H2 |
Clave InChI |
JJDBOUHQFZSUOK-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC12C(C3=C(C24OC5=CC=CC6=C5C(=CC=C6)O4)C=CC=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




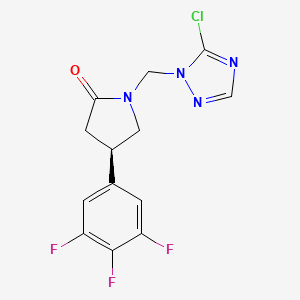




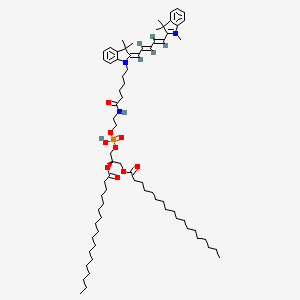

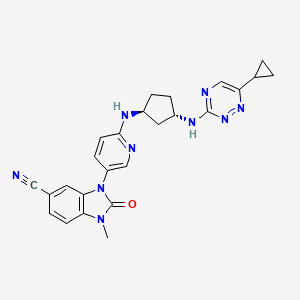
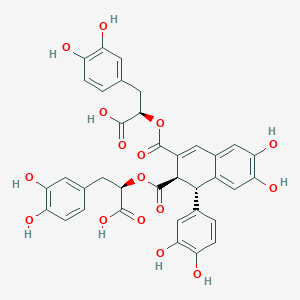
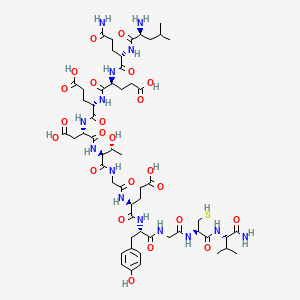
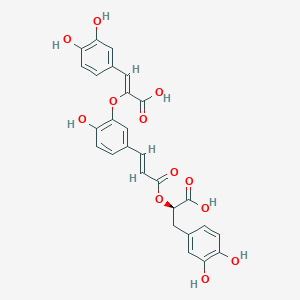
![4-[2-(2-Chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide](/img/structure/B12373152.png)
